6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound known for its significant properties in various scientific research applications. Its structure combines multiple aromatic and heterocyclic rings, contributing to its complex chemical behavior and potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step processes including cyclization, acylation, and fluorination. These steps require precise reaction conditions such as specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized processes to enhance yield and purity. Techniques such as batch processing or continuous flow synthesis are employed, utilizing advanced purification methods like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound undergoes various reactions including oxidation, reduction, and substitution. These reactions are fundamental in modifying the molecular structure to explore different derivatives and their properties.
Common Reagents and Conditions: In oxidation reactions, reagents like potassium permanganate or chromium trioxide are used. Reduction reactions might involve hydrogenation using palladium catalysts or lithium aluminum hydride. Substitution reactions often employ nucleophiles like amines or alkoxides under controlled conditions.
Major Products Formed: The reactions can lead to derivatives with altered electronic properties, enhancing the compound’s potential in binding studies and biological assays. The major products often retain the core structure but feature modifications that improve their efficacy or reduce toxicity.
Scientific Research Applications
Chemistry: The compound is used in developing new materials and studying the interactions within complex molecular systems.
Biology: It serves as a probe in biological studies, helping to elucidate cellular pathways and mechanisms.
Medicine: In medicinal chemistry, it is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: Its stability and reactivity make it a valuable component in creating high-performance materials and in analytical chemistry for detecting and quantifying various substances.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The detailed mechanism involves binding to the active site of the target, altering its conformation and activity, which results in downstream biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to structurally related compounds, 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exhibits unique properties such as enhanced stability and specific biological activity. Its fluorine atom plays a crucial role in increasing its binding affinity and metabolic stability.
List of Similar Compounds: Similar compounds include various quinazoline derivatives, fluoroquinolones, and benzo[d]oxazole derivatives. Each of these compounds shares some structural features and has unique properties making them valuable in different research contexts.
In a nutshell, this compound stands out due to its unique structure and diverse applications, making it a significant subject of study in multiple scientific fields.
Properties
IUPAC Name |
6-fluoro-3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O5/c23-13-5-6-16-15(11-13)20(29)27(21(30)24-16)14-7-9-25(10-8-14)19(28)12-26-17-3-1-2-4-18(17)32-22(26)31/h1-6,11,14H,7-10,12H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPHBRUIXTJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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